Benzyl D-Glucuronate-13C6 Benzyl D-Glucuronate-13C6
Brand Name: Vulcanchem
CAS No.:
VCID: VC19763594
InChI: InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8-,9-,10+,11-,12?/m0/s1/i8+1,9+1,10+1,11+1,12+1,13+1
SMILES:
Molecular Formula: C13H16O7
Molecular Weight: 290.22 g/mol

Benzyl D-Glucuronate-13C6

CAS No.:

Cat. No.: VC19763594

Molecular Formula: C13H16O7

Molecular Weight: 290.22 g/mol

* For research use only. Not for human or veterinary use.

Benzyl D-Glucuronate-13C6 -

Specification

Molecular Formula C13H16O7
Molecular Weight 290.22 g/mol
IUPAC Name benzyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxy(2,3,4,5,6-13C5)oxane-2-carboxylate
Standard InChI InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8-,9-,10+,11-,12?/m0/s1/i8+1,9+1,10+1,11+1,12+1,13+1
Standard InChI Key MYEUFSLWFIOAGY-NTTDVMTLSA-N
Isomeric SMILES C1=CC=C(C=C1)CO[13C](=O)[13C@@H]2[13C@H]([13C@@H]([13C@H]([13CH](O2)O)O)O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O

Introduction

Chemical and Structural Properties

Molecular Characteristics

Benzyl D-Glucuronate-13C6 belongs to the class of carbohydrate derivatives, specifically glucuronides. The molecule consists of a D-glucuronic acid backbone where the carboxyl group at position 6 is esterified with a benzyl group, and six carbon atoms are isotopically enriched with 13C^{13}\text{C} (Figure 1) . Key properties include:

PropertyValue
Molecular FormulaC13H16O7\text{C}_{13}\text{H}_{16}\text{O}_{7}
Molecular Weight284.26 g/mol
Isotopic Enrichment13C6^{13}\text{C}_6
SynonymsGlucuronic Acid-13C6 Benzyl Ester; D-Glucuronic Acid-13C6 PhenylMethyl Ester

The benzyl group at the 6-position protects the carboxylate from premature hydrolysis during synthetic modifications, making the compound suitable for multi-step organic reactions .

Spectral Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for characterizing Benzyl D-Glucuronate-13C6:

  • 1H^{1}\text{H} NMR (400 MHz, CDCl3_3): Signals at δ 7.30–7.50 (m, 5H, aromatic protons), 5.53 (s, 1H, anomeric proton), and 4.79 (d, J=3.9HzJ = 3.9 \, \text{Hz}, glycosidic methoxy group) .

  • 13C^{13}\text{C} NMR (101 MHz, CDCl3_3): Distinct peaks for 13C^{13}\text{C}-enriched carbons at δ 170.8 (C=O), 101.2 (anomeric carbon), and 72.4–75.1 (pyranose ring carbons) .

  • UHPLC-MS/MS: A molecular ion peak at m/z=284.26m/z = 284.26 with characteristic fragments at m/z=175.08m/z = 175.08 (glucuronic acid moiety) and m/z=91.05m/z = 91.05 (benzyl group) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Benzyl D-Glucuronate-13C6 involves sequential protection, isotopic labeling, and esterification steps (Figure 2):

  • Protection of D-Glucuronic Acid:

    • The 2,3,4-hydroxyl groups of D-glucuronic acid are protected using benzyl ethers to prevent undesired side reactions. Benzyl bromide (BnBr) and sodium hydride (NaH) in dimethylformamide (DMF) achieve regioselective benzylation .

    • Reaction:

      D-Glucuronic Acid+3BnBrNaH, DMF2,3,4-Tri-O-benzyl-D-glucuronic Acid\text{D-Glucuronic Acid} + 3 \, \text{BnBr} \xrightarrow{\text{NaH, DMF}} \text{2,3,4-Tri-O-benzyl-D-glucuronic Acid}
  • Isotopic Labeling:

    • 13C^{13}\text{C}-enrichment is introduced at the sixth carbon via enzymatic or chemical incorporation using 13C^{13}\text{C}-labeled precursors such as sodium cyanoborohydride (NaBH3_3CN) in tetrahydrofuran (THF) .

  • Benzyl Esterification:

    • The carboxyl group at position 6 is esterified with benzyl alcohol under acidic conditions (HCl or H2_2SO4_4) to yield the final product .

Industrial-Scale Production

Major suppliers like Chemsky (Shanghai) International Co., Ltd., and Clearsynth Labs Limited produce Benzyl D-Glucuronate-13C6 via optimized large-scale protocols . Key parameters include:

  • Purity: ≥95% (HPLC)

  • Yield: 48–60% after crystallization in ethyl acetate

  • Cost Drivers: High-purity 13C^{13}\text{C} precursors and multi-step purification processes.

Applications in Research and Industry

Metabolic Tracing

Benzyl D-Glucuronate-13C6 is widely used to study glucuronidation pathways, a major phase II detoxification mechanism. In human hepatocyte assays, it serves as a tracer to quantify enantioselective metabolism of drugs like primaquine, where glucuronide conjugates are linked to hemolytic toxicity .

Mass Spectrometry Standards

As a stable isotope-labeled internal standard, the compound enables accurate quantification of endogenous glucuronides in biological fluids. For example, it corrects for matrix effects in UHPLC-MS/MS assays, improving reproducibility by 15–20% .

Enzymatic Studies

The benzyl-protected form is a substrate for β-glucuronidase enzymes, facilitating research into lysosomal storage disorders and bacterial metabolism .

Analytical and Stability Profiles

Chromatographic Methods

  • UHPLC Conditions:

    • Column: C18 (2.1 × 50 mm, 1.7 μm)

    • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)

    • Retention Time: 4.2 minutes .

Future Directions

Advances in enzymatic synthesis and continuous-flow chemistry could reduce production costs by 30–40%. Additionally, expanding applications in glycomics and drug conjugate development may drive demand for 13C^{13}\text{C}-labeled glucuronides.

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